molecular formula C13H17Cl2NO B1419690 [1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol CAS No. 864409-93-8

[1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol

Cat. No. B1419690
M. Wt: 274.18 g/mol
InChI Key: XCBYSNDBBPTXMO-UHFFFAOYSA-N
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Description

The compound “[1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol” is a piperidine derivative. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

The compound contains a piperidine ring, a benzyl group, and a methanol group. The benzyl group is substituted with two chlorine atoms at the 2nd and 4th positions .


Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. For instance, they can participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For instance, the presence of the polar methanol group could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Structural and Chemical Properties

  • The structural and chemical properties of related compounds, such as [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, have been extensively studied. These compounds are synthesized through substitution reactions and characterized using various spectroscopic techniques. Their structures, revealed by X-ray diffraction studies, often show the piperidine ring adopting a chair conformation. The study of these compounds includes analysis of molecular interactions, energy frameworks, and thermal properties (Karthik et al., 2021).

  • Another related compound, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, synthesized by condensation reactions, also displays a chair conformation in its piperidine ring. Its crystal structure, determined via X-ray crystallography, provides insights into the geometric distortions and molecular arrangements of such compounds (Benakaprasad et al., 2007).

Medicinal Chemistry and Biological Activity

  • Compounds with similar structures have been investigated for their potential medicinal applications. For instance, 4-(aryloxy)phenyl cyclopropyl methanols, including piperidine derivatives, have been synthesized and evaluated for their antitubercular activities. Some of these compounds show significant efficacy against Mycobacterium tuberculosis, including multi-drug-resistant strains (Bisht et al., 2010).

Synthetic Applications

  • The synthesis of [1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol and related compounds has significant applications in organic chemistry. Techniques such as condensation reactions, Friedel-Crafts acylation, and reduction methods are commonly employed. These processes offer insights into the synthetic pathways and yield optimization for complex organic compounds (Rui, 2010).

Corrosion Inhibition

  • Related triazole derivatives have been studied as corrosion inhibitors for mild steel in acidic mediums. These studies provide valuable information on how similar compounds can be used in industrial applications to prevent material degradation (Ma et al., 2017).

Safety And Hazards

The safety and hazards of a compound depend on its specific properties. For instance, many organic compounds are flammable and should be handled with care .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. Piperidine derivatives are a rich area of study in medicinal chemistry, with potential applications in the development of new pharmaceuticals .

properties

IUPAC Name

[1-[(2,4-dichlorophenyl)methyl]piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO/c14-12-4-3-11(13(15)6-12)8-16-5-1-2-10(7-16)9-17/h3-4,6,10,17H,1-2,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBYSNDBBPTXMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=C(C=C2)Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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